

The Molecular Pharmacology of Org 274179-0: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 274179-0 is a potent, small-molecule, allosteric antagonist of the thyroid-stimulating hormone (TSH) receptor (TSHR).[1][2][3][4] This technical guide provides an in-depth overview of its molecular pharmacology, consolidating key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. Org 274179-0 demonstrates nanomolar potency in inhibiting TSH- and thyroid-stimulating immunoglobulin (TSI)-mediated TSHR activation, making it a significant compound for the research of Graves' disease (GD) and Graves' ophthalmopathy (GO).[1][2] It acts as an allosteric modulator, inhibiting receptor signaling with minimal effect on the binding affinity of the orthosteric ligand, TSH.[1][5] Furthermore, it exhibits inverse agonist activity by reducing the basal activity of constitutively active TSHR mutants.[1][6]

Quantitative Pharmacological Data

The inhibitory potency of **Org 274179-0** has been characterized across various cellular assays and signaling pathways. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of Org 274179-0 on TSHR-Mediated Signaling



Cell Line	Signaling Pathway	Stimulant	IC50 (nM)	Reference
CHO-hTSHR	cAMP (CRE- Luciferase)	bTSH	9	[5]
CHO-hTSHR	cAMP (CRE- Luciferase)	hTSH	11	[5]
CHO-hTSHR	cAMP (CRE- Luciferase)	M22 (TSI)	5	[5]
CHO-hTSHR	Phospholipase C (PLC)	bTSH	5	[7]
CHO-hTSHR	Phospholipase C (PLC)	M22 (TSI)	4	[7]

CHO-hTSHR: Chinese Hamster Ovary cells stably expressing the human TSH receptor. bTSH: bovine TSH. hTSH: human TSH. M22: a monoclonal thyroid-stimulating immunoglobulin.

Table 2: Binding Affinity of Org 274179-0

Parameter	Value (nM)	Method	Reference
KB (TSH-occupied TSHR)	37	Operational Model of Allosterism	[5]
KB (M22-occupied TSHR)	20	Operational Model of Allosterism	[5]

KB represents the equilibrium dissociation constant of the allosteric antagonist.

Table 3: Inverse Agonist Activity of Org 274179-0 on Constitutively Active TSHR Mutants

Org 274179-0 effectively inhibits the increased basal activity of various naturally occurring, constitutively active TSHR mutants with nanomolar potencies.[1][5]

Mechanism of Action



Org 274179-0 functions as a non-competitive, allosteric antagonist of the TSHR.[8] Its mechanism involves binding to a site on the receptor distinct from the orthosteric binding site for TSH. This allosteric modulation changes the efficacy of the TSH-receptor complex in stimulating downstream G-protein signaling (Gs and Gq) rather than altering the binding affinity of TSH itself.[5] This is evidenced by the observation that increasing concentrations of **Org 274179-0** cause only a minor rightward shift in the concentration-response curves of TSH.[5]

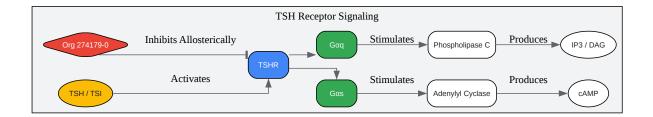
Signaling Pathways Affected

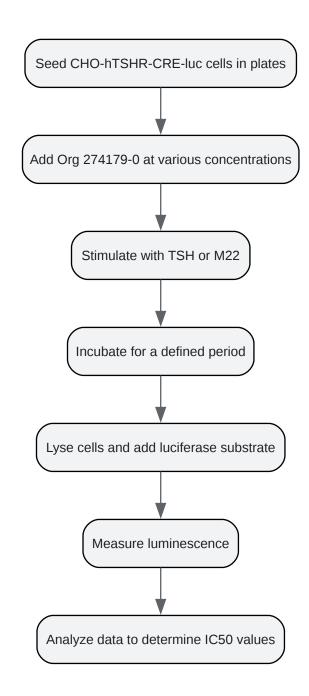
The TSH receptor primarily signals through two major G-protein-coupled pathways:

- Gαs Pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).
- Gαq Pathway: Activation of phospholipase C (PLC), resulting in the generation of inositol phosphates and diacylglycerol.

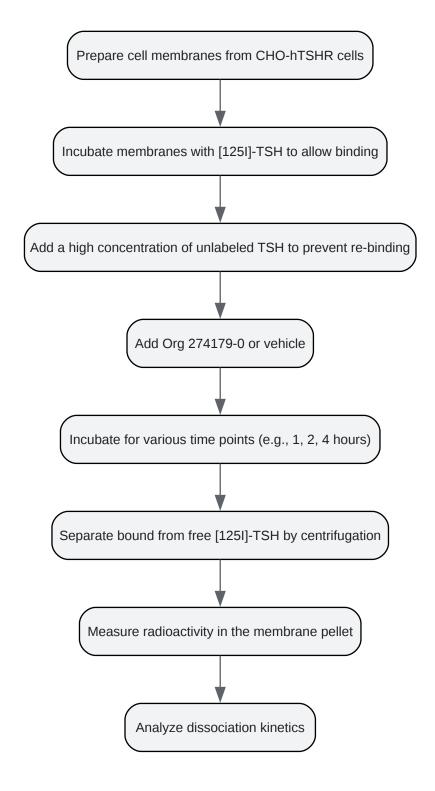
Org 274179-0 effectively inhibits both of these signaling cascades initiated by TSH or TSIs.[5]











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